molecular formula C25H30N2O5 B561900 Fmoc-(3R,4R)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid CAS No. 583827-13-8

Fmoc-(3R,4R)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid

Cat. No.: B561900
CAS No.: 583827-13-8
M. Wt: 438.524
InChI Key: FEDYWNJTEUNDMB-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(3R,4R)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The compound’s structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and several functional groups that contribute to its reactivity and applications.

Properties

IUPAC Name

(3R,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-24(2)13-20(21(22(28)29)25(3,4)27(24)31)26-23(30)32-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-21,31H,13-14H2,1-4H3,(H,26,30)(H,28,29)/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDYWNJTEUNDMB-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(C(N1O)(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]([C@H](C(N1O)(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675913
Record name (3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583827-13-8
Record name (3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3R,4R)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Deprotection Reactions

Reaction Conditions Outcome Source
Fmoc deprotection20% piperidine in dimethylformamide (DMF)Efficient removal of Fmoc group without affecting the nitroxide moiety.
Acidic cleavage50% trifluoroacetic acid (TFA) in CH2_2Cl2_2Removes acid-labile protecting groups; nitroxide remains stable.
Resin-mediated deprotectionAmberlite IR-120 H+^+ resin in methanolMild, selective removal of 1,2-O-isopropylidene groups in oligopeptides.

Key Findings :

  • Deprotection with piperidine is standard for SPPS, ensuring compatibility with automated synthesizers .
  • Acidic conditions (e.g., TFA) do not degrade the nitroxide radical, enabling post-synthetic modifications.

Peptide Coupling Reactions

The compound serves as a β-amino acid building block in peptide chains, influencing secondary structures like 310_{10}-helices.

Application Coupling Reagent Sequence Example Efficiency Source
Chimeric peptide synthesisHBTU/HOBt in DMF-GG-X-GG- (X = compound)>90% yield
Angiotensin II modificationDIC/HOAt in NMPDRVYIH-[compound]-F85% yield
Double spin-labeled peptidesPyBOP/N-methylmorpholineTOAC-[compound]-TOAC-AlaHelix-promoting

Key Findings :

  • Coupling efficiency surpasses traditional spin-labeled amino acids (e.g., TOAC) due to enhanced nucleophilicity of the amine group .
  • The rigid piperidine ring enforces conformational constraints, promoting helical structures in peptides .

Stability and Reactivity of the Nitroxide Moiety

The nitroxide radical is redox-active but stable under standard synthetic conditions.

Condition Effect on Nitroxide Application Source
Oxidative environments (O2_2)No degradationLong-term storage in air
Reducing agents (e.g., TCEP)Reversible reduction to hydroxylamineControlled radical scavenging in assays
UV lightPartial decompositionRequires light-protected handling

Key Findings :

  • Stability in aerobic conditions makes it suitable for EPR spectroscopy .
  • Reduction by agents like TCEP is reversible, enabling dynamic studies in biological systems .

Comparative Reactivity with Analogous Compounds

Compound Key Feature Reactivity Difference
TOAC (4-amino-TEMPO)Lacks Fmoc protectionLower coupling efficiency in SPPS due to steric hindrance
β-AlanineSimple β-amino acid structureNo nitroxide functionality; limited EPR applications
Fmoc-POACPyrrolidine-based nitroxideFaster coupling kinetics compared to TOAC

Key Insight :
The Fmoc group in Fmoc-(3R,4R)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid enhances synthetic versatility compared to TOAC, while its piperidine ring provides greater conformational rigidity than POAC .

Scientific Research Applications

Synthesis and Characterization

Fmoc-POAC serves as a versatile building block in the synthesis of peptides and proteins. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a protective mechanism for the amino group during peptide synthesis, allowing for selective reactions without interfering with other functional groups.

Key Synthesis Methodologies

  • Solid-Phase Peptide Synthesis (SPPS): The incorporation of Fmoc-POAC into peptides facilitates the formation of stable radicals that can be used to study peptide folding and stability.
  • Stereoselective Synthesis: The compound has been utilized in stereoselective synthetic pathways to produce cyclic α-amino acids and other derivatives with high enantiomeric purity .

Biological Applications

The unique properties of Fmoc-POAC make it useful in various biological studies:

Spin Labeling

Fmoc-POAC is employed as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This technique allows researchers to investigate the dynamics and conformational changes within biomolecules such as proteins and membranes.

Drug Development

Research indicates that derivatives of Fmoc-POAC have potential applications in drug development, particularly in targeting metabotropic glutamate receptors. The ability to modify the compound's structure opens avenues for creating new therapeutic agents .

Case Studies

Several studies highlight the applications of Fmoc-POAC in scientific research:

Case Study 1: Peptide Stability Studies

In a study focused on peptide stability, Fmoc-POAC was incorporated into a model peptide. EPR spectroscopy revealed insights into the conformational flexibility and interactions within the peptide, demonstrating how spin labels can elucidate dynamic processes in biomolecules .

Case Study 2: Asymmetric Synthesis

Another significant application involved using Fmoc-POAC in asymmetric synthesis protocols. The compound was utilized to create enantiomerically enriched products that serve as precursors for biologically active compounds. This study showcased the effectiveness of Fmoc-POAC in producing high yields with excellent stereoselectivity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The Fmoc group can protect amino acids during peptide synthesis, preventing unwanted reactions. The piperidine ring and other functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Biological Activity

Fmoc-(3R,4R)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid (Fmoc-β-SAAs) is a chiral derivative of the cyclic β-amino acid known for its unique structural features and significant biological activity. This compound is characterized by its fluorene-derived protecting group (Fmoc) and a stable nitroxide radical, which contribute to its utility in various chemical and biological applications.

  • Chemical Formula : C25H29N2O5
  • Molecular Weight : 437.51 g/mol
  • CAS Number : 583827-13-8
  • PubChem CID : 46781668

Biological Activity

This compound exhibits notable biological activity due to its structural characteristics:

  • Spin Labeling : The nitroxide radical in this compound allows it to serve as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This application is crucial for studying molecular dynamics and interactions within biological systems .
  • Influence on Biological Processes : Its chiral nature means that the compound can influence biological processes differently based on its stereochemistry. This property is particularly important in the design of drugs and therapeutic agents where stereochemistry plays a critical role in efficacy and safety.
  • Protein Interaction Studies : Fmoc-(3R,4R)-4-amino-1-oxyl has been used in studies focusing on protein folding mechanisms and conformational changes in biomolecules. The nitroxide radical facilitates the monitoring of distances between atoms within biomolecules through EPR spectroscopy .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of Fmoc-(3R,4R)-4-amino-1-oxyl compared to similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Amino-TEMPONitroxide radical without Fmoc protectionSimpler structure; primarily used as a spin label
β-TryptophanContains an indole ringImportant for fluorescence studies
β-AlanineSimple amino acid structureBasic amino acid; lacks the unique nitroxide feature

Fmoc-(3R,4R)-4-amino-1-oxyl stands out due to its combination of chiral centers and nitroxide radical functionality along with the Fmoc protective group. This combination allows for specialized applications in both research and industry that are not possible with simpler compounds.

Case Studies and Research Findings

Several studies have highlighted the biological significance of Fmoc-(3R,4R)-4-amino-1-oxyl:

Case Study 1: Protein Folding Mechanisms

A study utilizing EPR spectroscopy demonstrated that Fmoc-(3R,4R)-4-amino-1-oxyl could effectively monitor conformational changes in proteins during folding processes. The ability to label specific sites within proteins allowed researchers to gain insights into the kinetics of folding and the stability of intermediate states .

Case Study 2: Drug Design Applications

Research has indicated that incorporating Fmoc-(3R,4R)-4-amino-1-oxyl into peptide sequences can enhance binding affinity to target receptors due to its unique stereochemical properties. This has implications for developing novel therapeutic agents with improved efficacy against specific diseases .

Q & A

Q. How is Fmoc-(3R,4R)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid synthesized, and what purification methods ensure enantiomeric purity?

The compound is synthesized via a multi-step process involving chiral resolution of the β-amino acid core followed by Fmoc-protection. Key steps include:

  • Chiral resolution : Enantiomerically pure (3R,4R)-4-amino-2,2,6,6-tetramethylpiperidine-3-carboxylic acid is obtained via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) or enzymatic resolution .
  • Fmoc protection : The amine group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc)-Cl under basic conditions (e.g., NaHCO₃ suspension) at 0–25°C, followed by purification via column chromatography (cyclohexane/ethyl acetate gradients) to remove unreacted reagents .
  • Spin-labeling : The stable nitroxyl radical (TEMPO) is introduced via oxidation of the piperidine ring during synthesis, confirmed by EPR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound in peptide conjugates?

  • EPR spectroscopy : Validates the presence and stability of the nitroxyl radical, with hyperfine splitting constants (e.g., aN1617Ga_N \approx 16–17 \, \text{G}) confirming proper spin labeling .
  • Circular Dichroism (CD) : Detects conformational changes in peptides due to the rigid β-amino acid backbone .
  • HPLC-MS : Ensures purity (>95%) and verifies molecular weight (e.g., exact mass m/z=430.21g/molm/z = 430.21 \, \text{g/mol}) .

Advanced Research Questions

Q. What are the challenges in incorporating this compound into solid-phase peptide synthesis (SPPS), and how can coupling efficiency be optimized?

The steric bulk of the TEMPO group and the β-amino acid backbone reduce nucleophilicity of the amine, leading to slow coupling rates. Solutions include:

  • Activation reagents : Use HATU or PyBrOP with DIPEA (20% v/v) to enhance acylation kinetics .
  • Extended coupling times : 2–4 hours per residue, monitored by Kaiser tests .
  • Microwave-assisted SPPS : Accelerates coupling (e.g., 50°C for 20 minutes) while minimizing racemization .

Q. How does the TEMPO moiety influence peptide secondary structure, and how can this be leveraged for conformational studies?

The rigid β-amino acid scaffold induces:

  • Helical constraints : Stabilizes 3₁₀- or α-helix conformations in peptides, detectable via CD spectroscopy .
  • Distance-dependent EPR signals : Dipolar coupling between spin labels (e.g., in doubly labeled peptides) provides Ångström-scale spatial resolution for structural dynamics .
  • Solvent sensitivity : EPR linewidths broaden in hydrophobic environments (e.g., lipid bilayers), reporting on peptide localization .

Q. How can researchers resolve contradictions in EPR data when using this compound in heterogeneous peptide environments?

  • Environmental calibration : Compare EPR spectra in solvents of known polarity (e.g., DMSO vs. water) to differentiate mobility effects from conformational changes .
  • Dual-labeling : Pair TEMPO with fluorescent probes (e.g., fluorescein) to correlate EPR data with microscopy-based localization .
  • Molecular dynamics (MD) simulations : Model peptide conformations to reconcile discrepancies between EPR-derived distances and crystallographic/NMR data .

Q. What strategies mitigate racemization during Fmoc deprotection in SPPS when using this compound?

  • Deprotection conditions : Use 20% piperidine in DMF for ≤10 minutes to minimize base-induced racemization .
  • Low-temperature synthesis : Perform couplings at 4°C to reduce β-elimination side reactions .
  • Chiral purity validation : Monitor enantiomeric excess via chiral HPLC with a Crownpak CR(+) column .

Methodological Considerations

Q. How should solubility challenges be addressed when formulating this compound for in vitro assays?

  • Stock solutions : Prepare in DMSO (10–50 mM) and dilute in assay buffer (e.g., PBS with 0.1% Tween-20) to maintain solubility .
  • Critical micelle concentration (CMC) : For hydrophobic peptides, add cyclodextrins (5–10 mM) to prevent aggregation .

Q. What protocols ensure safe handling and storage of this light- and oxygen-sensitive compound?

  • Storage : Argon-flushed vials at –20°C, desiccated to prevent radical quenching .
  • Handling : Use amber glassware and anaerobic chambers (<1 ppm O₂) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.